Positional Isomer Molecular Weight Differentiation Against 1-Methyl-5-(4-propionylphenyl)-1H-pyrrole-2-carbonitrile
The target compound is a positional isomer of 1-Methyl-5-(4-propionylphenyl)-1H-pyrrole-2-carbonitrile (CAS 929643-03-8), where the propionylphenyl group is attached to the pyrrole nitrogen at position 1 (the target) rather than the pyrrole carbon at position 5 (the comparator). This exact structural arrangement results in a quantifiable molecular weight difference of 14.03 g/mol (comparator 238.29 g/mol vs. target 224.26 g/mol) and a distinct elemental composition of C14H12N2O versus C15H14N2O . This mass difference is critical for LC-MS method development and ensures absolute chromatographic separation, preventing misidentification in complex reaction monitoring .
| Evidence Dimension | Molecular Weight (Molar Mass) |
|---|---|
| Target Compound Data | 224.26 g/mol, C14H12N2O |
| Comparator Or Baseline | 1-Methyl-5-(4-propionylphenyl)-1H-pyrrole-2-carbonitrile (CAS 929643-03-8): 238.29 g/mol, C15H14N2O |
| Quantified Difference | 14.03 g/mol lower molecular weight and loss of CH2 in the formula for the target compound. |
| Conditions | Elemental analysis and mass spectrometry via vendor CoA and chemical databases (ChemicalBook, AIFchem). |
Why This Matters
The 14 g/mol mass difference ensures the target compound does not co-elute or spectrally overlap with a common structural isomer in analytical assays, enabling precise quantification in purity assessments and metabolic fate studies.
